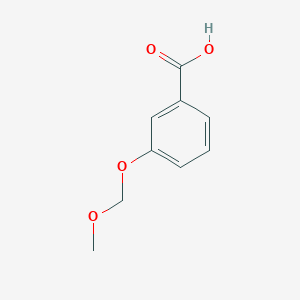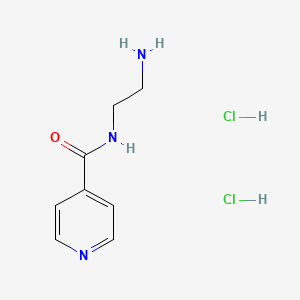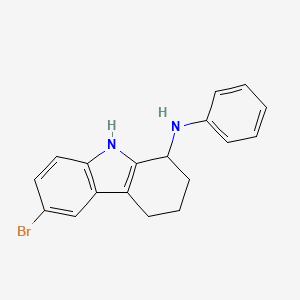
6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Overview
Description
“6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine” is a chemical compound with the molecular formula C12H13BrN2 . It is related to another compound, N- (6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-N- (4-methylphenyl)amine, which has the molecular formula C19H17BrN2 .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 265.15 . Other physical and chemical properties such as boiling point, solubility, and stability would need to be determined experimentally.Scientific Research Applications
Asymmetric Synthesis
6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is involved in the asymmetric synthesis of various compounds. A notable application is in the efficient asymmetric synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections. This process involves asymmetric reductive amination directed by chiral (phenyl)ethylamines, achieving up to 96% disastereo facial selectivity (Boggs et al., 2007).
Palladium-Catalyzed Amination and Amidation
The compound also finds application in palladium-catalyzed amination and amidation processes. This involves the amination and amidation of bromoindole and tetrahydrocarbazol derivatives, using palladium complexes to achieve moderate to high yields of the corresponding products (Sergeev et al., 2005).
Antitumor Activity
In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antitumor activity. A novel compound in this category exhibited significant therapeutic potential against cancer cell proliferation, highlighting its promise as an antitumor agent (Murali et al., 2017).
Rearomative Etherifications and Aminations
The compound is also used in rearomative diastereoselective etherification/amination reactions, which are important for synthesizing various 4-substituted-2,3,4,9-tetrahydro-1H-carbazoles. The diastereoselectivity of these reactions is influenced by the nature of the nucleophile and the reaction conditions (Abualnaja et al., 2021).
Microwave-Assisted Synthesis
This compound plays a role in microwave-assisted synthesis of carbazole derivatives, which are evaluated for their anticancer activity. This method involves the synthesis of various tetrahydro-1H-carbazole derivatives and testing their effectiveness against cancer cell lines (Chaudhary & Chaudhary, 2016).
Antiviral Activity Against Human Papillomaviruses
Substituted 1-aminotetrahydrocarbazoles, including derivatives of this compound, have been synthesized and shown to have potent activity against human papillomaviruses. These compounds are significant for their potential antiviral applications (Gudmundsson et al., 2009).
Synthesis of Heteroannulated Isoxazolo-, Pyrido- and Pyrimido Carbazoles
The compound is used in the synthesis of novel heteroannulated carbazoles, such as isoxazolo-, pyrido-, and pyrimido carbazoles, which have shown promising in vitro antitumor activity. This demonstrates its utility in developing new chemotherapeutic agents (Murali et al., 2017).
properties
IUPAC Name |
6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2/c19-12-9-10-16-15(11-12)14-7-4-8-17(18(14)21-16)20-13-5-2-1-3-6-13/h1-3,5-6,9-11,17,20-21H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYPWFUDXMSOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

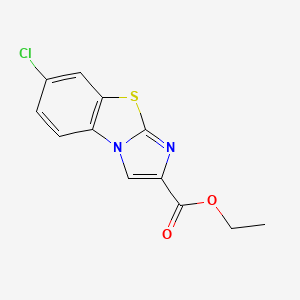
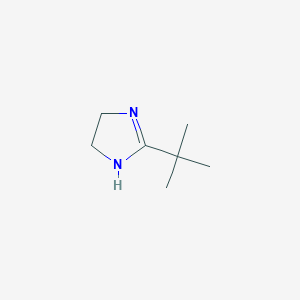

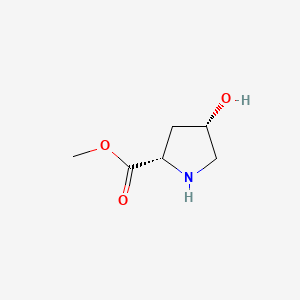

![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-](/img/structure/B3155776.png)
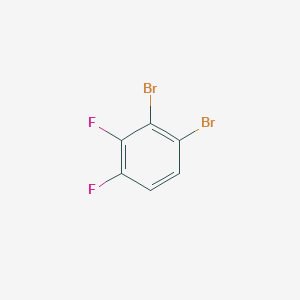
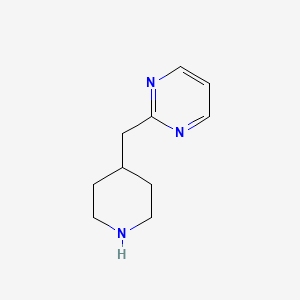
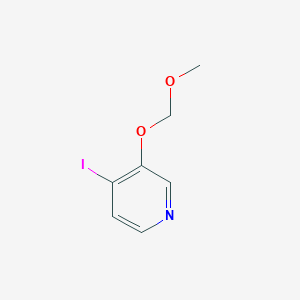
![2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene](/img/structure/B3155813.png)
